
Didocosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didocosylamine, also known as N,N-didodecylamine, is an organic compound with the chemical formula C24H51N. It is a secondary amine characterized by the presence of two dodecyl (twelve-carbon) chains attached to a nitrogen atom. This compound is typically a colorless to pale yellow liquid with a distinctive amine odor. This compound is used in various industrial applications, including as a surfactant, emulsifier, and corrosion inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Didocosylamine can be synthesized through the alkylation of dodecylamine with dodecyl bromide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C12H25NH2+C12H25Br→C12H25NHC12H25+HBr
The reaction is usually conducted in an organic solvent, such as toluene or ethanol, at elevated temperatures (around 80-100°C) to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, this compound is produced using a similar alkylation process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure uniformity and high yield. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Didocosylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
Didocosylamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in topical treatments.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of didocosylamine is primarily based on its ability to interact with lipid membranes and proteins. The long hydrophobic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it effective as a surfactant and emulsifier. Additionally, this compound can form complexes with metal ions, providing corrosion inhibition by forming a protective layer on metal surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylamine: A primary amine with a single dodecyl chain.
Tridodecylamine: A tertiary amine with three dodecyl chains.
Dioctylamine: A secondary amine with two octyl chains.
Uniqueness
Didocosylamine is unique due to its specific structure, which provides a balance between hydrophobicity and reactivity. The presence of two long alkyl chains makes it more effective as a surfactant and emulsifier compared to primary amines like dodecylamine. Additionally, its secondary amine structure allows for a broader range of chemical reactions and applications.
Propriétés
Numéro CAS |
53171-44-1 |
|---|---|
Formule moléculaire |
C44H91N |
Poids moléculaire |
634.2 g/mol |
Nom IUPAC |
N-docosyldocosan-1-amine |
InChI |
InChI=1S/C44H91N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45H,3-44H2,1-2H3 |
Clé InChI |
QUISWUAUMRRNFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


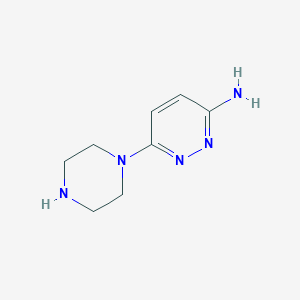
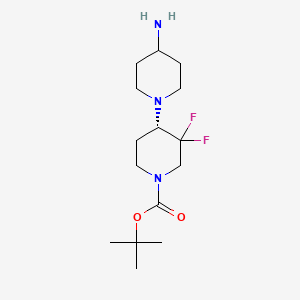
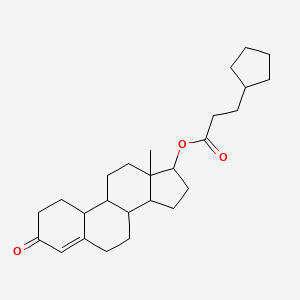
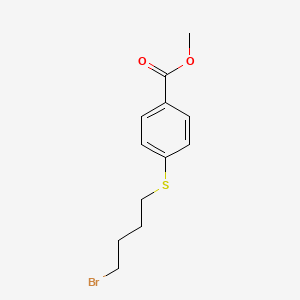
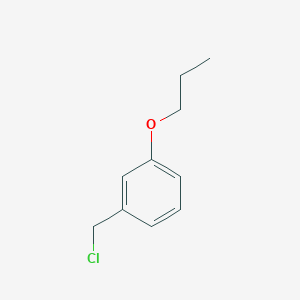
![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
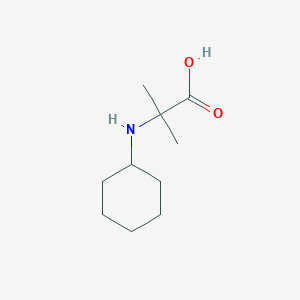
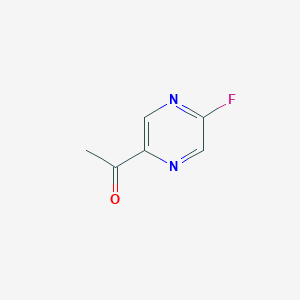
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
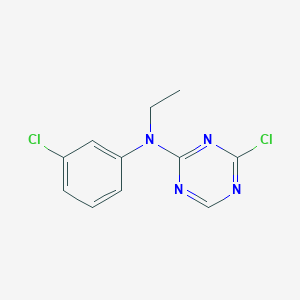
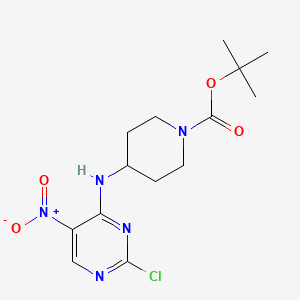
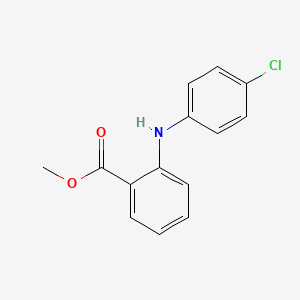
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)

